
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole is a chemical compound with a molecular formula of C8H6ClN5O2S. It is characterized by the presence of a tetrazole ring substituted with a 2-chloro-4-nitrophenylsulfanyl group and a methyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
The synthesis of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole typically involves the reaction of 2-chloro-4-nitrophenylsulfanyl chloride with 1-methyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or iron powder in acidic conditions, leading to the formation of the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, resulting in the formation of various derivatives.
Aplicaciones Científicas De Investigación
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
5-(2-Chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole can be compared with other similar compounds, such as:
2-({2-chloro-4-nitrophenyl}sulfanyl)-5-methyl-1,3,4-thiadiazole: This compound has a thiadiazole ring instead of a tetrazole ring, which may result in different chemical and biological properties.
2-[(2-chloro-4-nitrophenyl)sulfanyl]acetic acid: This compound contains an acetic acid moiety instead of a tetrazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Número CAS |
353256-78-7 |
|---|---|
Fórmula molecular |
C8H6ClN5O2S |
Peso molecular |
271.68g/mol |
Nombre IUPAC |
5-(2-chloro-4-nitrophenyl)sulfanyl-1-methyltetrazole |
InChI |
InChI=1S/C8H6ClN5O2S/c1-13-8(10-11-12-13)17-7-3-2-5(14(15)16)4-6(7)9/h2-4H,1H3 |
Clave InChI |
UQONKOIDWYVHEA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
SMILES canónico |
CN1C(=NN=N1)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Solubilidad |
28.1 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)carbohydrazonoyl]phenyl}acetamide](/img/structure/B427649.png)
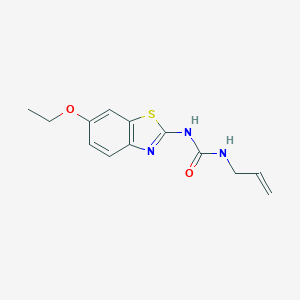
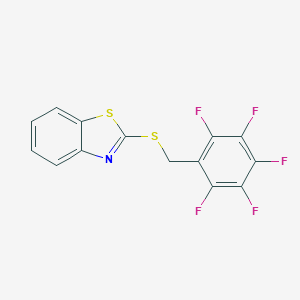

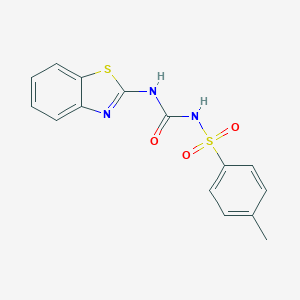
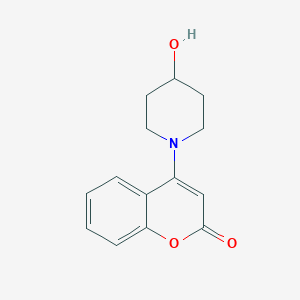
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)
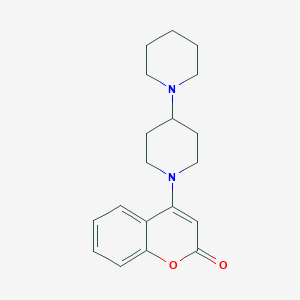
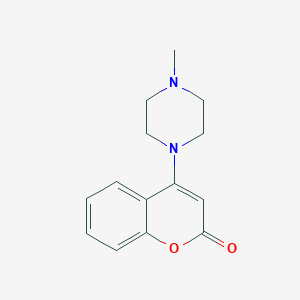
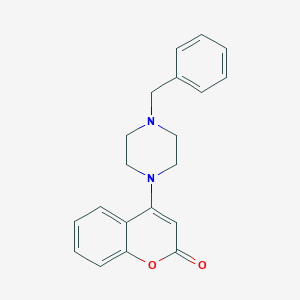
![4-[4-(4-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427671.png)
